1-Methylisoquinolin-7-ol

Descripción general

Descripción

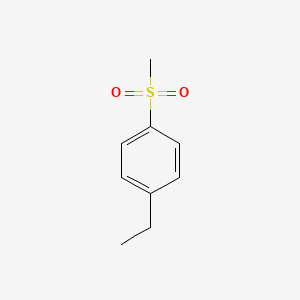

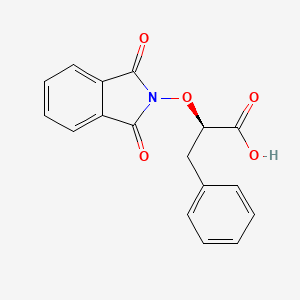

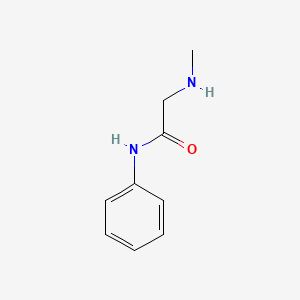

1-Methylisoquinolin-7-ol is a chemical compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Traditional methods for synthesizing isoquinoline derivatives often involve strong acids or bases as catalysts . More environmentally friendly routes for the synthesis of isoquinoline derivatives have been proposed, such as the use of 2-ethynylbenzaldehyde and its related substituted alkynylbenzaldehyde as raw materials .Molecular Structure Analysis

The molecular structure of 1-Methylisoquinolin-7-ol consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.18 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Methylisoquinolin-7-ol, a derivative of isoquinoline, has been the subject of various research studies due to its unique chemical properties and potential applications. In the realm of organic chemistry, novel methods for the synthesis of highly substituted isoquinolines, including 1-Methylisoquinolin-7-ol, have been developed. For instance, a study demonstrated an alternative method to direct methylation of metalated isoquinolines through aminomethylation/hydrogenolysis, showcasing a novel synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018). This method provides an efficient route to synthesize this compound, highlighting its importance in the synthesis of natural products and drug development.

Applications in Corrosion Inhibition

In materials science, 1-Methylisoquinolin-7-ol has been investigated for its role as a corrosion inhibitor. A study demonstrated its efficacy in preventing the corrosion of mild steel in hydrochloric acid media. The effectiveness of this compound as a corrosion inhibitor increases with concentration, indicating its potential application in protecting metals from corrosion (Al-Uqaily, 2015).

Anticancer and Antiviral Potential

Research has also explored the bioactive potential of isoquinoline derivatives. Two new isoquinoline alkaloids isolated from Thalictrum glandulosissimum showed weak anti-tobacco mosaic virus (anti-TMV) activity, indicating their potential in antiviral applications (Hu et al., 2020). Additionally, the synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones for their cytotoxic activity suggest a possible application in cancer therapy. Some derivatives exhibited significant antitumor activity against various human cancer cell lines, highlighting the therapeutic potential of 1-Methylisoquinolin-7-ol derivatives in oncology (Delgado et al., 2012).

Neuroprotective Effects

The compound has been implicated in neuroscientific research, particularly in studies exploring neuroprotection. An analytical model studying the interaction between a structurally similar molecule and a two-mode field revealed insights into potential applications in diagnosing human cancer cells, tissues, and tumors, suggesting the broader relevance of isoquinoline derivatives in medical diagnostics and treatment strategies (Alireza et al., 2019).

Safety And Hazards

The safety data sheet for isoquinoline, a related compound, indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

1-methylisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPQUHLPGOINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylisoquinolin-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)

![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)